

# Application Notes and Protocols: Cedirogant in Combination with Other Inflammatory Modulators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Introduction to Cedirogant**

Cedirogant (ABBV-157) is an orally active, small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORyt).[1] RORyt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[2][3] By inhibiting RORyt, Cedirogant effectively targets the IL-23/IL-17 signaling pathway, which is a central driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[2][3]

Development of **Cedirogant** was undertaken by AbbVie for the treatment of moderate-to-severe chronic plaque psoriasis.[4][5] However, the clinical development of **Cedirogant** has been discontinued due to undisclosed preclinical findings.[4][5]

# **Cedirogant in Combination Therapy: Current Status**

To date, there is a lack of publicly available data from preclinical or clinical studies evaluating **Cedirogant** in combination with other inflammatory modulators. The existing research focuses on its use as a monotherapy. However, the rationale for exploring combination therapies with



RORyt inverse agonists like **Cedirogant** is strong, as it offers the potential for synergistic efficacy and the ability to target multiple inflammatory pathways simultaneously.

## **Summary of Cedirogant Monotherapy Clinical Data**

A Phase IIb, multicenter, double-blind, placebo-controlled study (NCT05044234) was conducted to evaluate the efficacy and safety of **Cedirogant** in adults with moderate-to-severe psoriasis.[4][5] The study was terminated early.[4] The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[4][5]

Table 1: Efficacy and Safety of Cedirogant Monotherapy

in Psoriasis (Week 16)[4][5]

| Treatment Group   | PASI 75 Achievement Rate | Most Frequent Adverse<br>Events |
|-------------------|--------------------------|---------------------------------|
| Placebo           | 0%                       | Not specified in detail         |
| Cedirogant 75 mg  | 29%                      | Similar to placebo              |
| Cedirogant 150 mg | 8%                       | Similar to placebo              |
| Cedirogant 375 mg | 42%                      | Higher rate than placebo        |

## **Experimental Protocols**

# Protocol 1: Phase IIb Clinical Trial of Cedirogant in Adults with Moderate-to-Severe Psoriasis (Based on NCT05044234)

Objective: To evaluate the efficacy and safety of once-daily oral **Cedirogant** in adults with moderate-to-severe chronic plaque psoriasis.

## Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
- Screening Period: 28 days.[4]



Treatment Period: 16 weeks.[4]

Follow-up Period: 30 days.[4]

 Randomization: Patients were randomized 1:1:1:1 to receive Cedirogant 75 mg, 150 mg, 375 mg, or placebo, administered orally once daily.[4]

### Patient Population:

- Adults aged 18-65 years with a diagnosis of chronic plaque psoriasis for at least 6 months.
- Candidates for systemic therapy or phototherapy.
- Exclusion criteria included primary non-responders to previous anti-IL-17, anti-IL-23, or anti-IL-12/23 therapies.[6]

#### Assessments:

- Efficacy:
  - Psoriasis Area and Severity Index (PASI): Assessed at baseline and specified follow-up visits. The PASI score is calculated based on the severity of erythema, induration, and desquamation, and the extent of involvement in four body regions (head, trunk, upper extremities, and lower extremities).[7][8] The final score ranges from 0 to 72.[7]
  - Static Physician's Global Assessment (sPGA).[5]
  - Psoriasis Symptoms Scale.[5]
- Safety:
  - Monitoring and recording of all adverse events (AEs).[5]
- Biomarkers:
  - Serum levels of IL-17A and IL-17F were measured at baseline and throughout the treatment period.[5]



## Method for PASI Score Assessment:

- The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[7]
- In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked.
- The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale: 0 = 0%, 1 = <10%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%.</li>
  [7]
- The final PASI score is calculated using the following formula: PASI = 0.1 \* (Erythema\_head + Induration\_head + Desquamation\_head) \* Area\_head + 0.2 \* (Erythema\_upper + Induration\_upper + Desquamation\_upper) \* Area\_upper + 0.3 \* (Erythema\_trunk + Induration\_trunk + Desquamation\_trunk) \* Area\_trunk + 0.4 \* (Erythema\_lower + Induration\_lower + Desquamation\_lower) \* Area\_lower.[9]

#### Method for Serum IL-17A and IL-17F Measurement:

- Serum samples were collected from patients at specified time points.
- Ultrasensitive immunoassays, such as Single Molecule Counting (SMC<sup>™</sup>) or a similar highsensitivity ELISA, are required to accurately quantify the low circulating levels of IL-17A and IL-17F.[2][10]
- Commercially available ELISA kits specific for human IL-17A and IL-17F should be used
  according to the manufacturer's instructions.[11] The assays should be validated for
  sensitivity, specificity, and reproducibility.[2]

# Protocol 2: Hypothetical Preclinical Study of Cedirogant in Combination with a TNF-alpha Inhibitor in an Imiquimod-Induced Psoriasis Mouse Model

## Methodological & Application





Objective: To investigate the potential synergistic or additive anti-inflammatory effects of **Cedirogant** in combination with a TNF-alpha inhibitor in a preclinical model of psoriasis.

Rationale: TNF-alpha is another key cytokine implicated in the pathogenesis of psoriasis. A combination therapy targeting both the IL-23/IL-17 axis (with **Cedirogant**) and the TNF-alpha pathway could lead to a more profound anti-inflammatory response.

## Study Design:

- Animal Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6).
- Treatment Groups (n=8-10 mice per group):
  - Vehicle control (placebo for both treatments)
  - Cedirogant monotherapy (e.g., administered orally once daily)
  - TNF-alpha inhibitor monotherapy (e.g., etanercept, administered via subcutaneous injection at a clinically relevant dose)
  - Cedirogant and TNF-alpha inhibitor combination therapy
- Treatment Duration: Concurrent with the IMQ application period (typically 5-7 days).

## **Experimental Procedures:**

- Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive days.
- Drug Administration:
  - Administer Cedirogant or its vehicle orally once daily, starting on the same day as the first imiquimod application.
  - Administer the TNF-alpha inhibitor or its vehicle subcutaneously according to a dosing schedule relevant to its pharmacokinetics.



#### Assessments:

- Clinical Scoring: Daily measurement of skin erythema, scaling, and thickness of the back skin and ear using a scoring system (e.g., 0-4 scale for each parameter).
- Histological Analysis: At the end of the study, collect skin tissue for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Cytokine Analysis: Homogenize skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23, TNF-alpha) using ELISA or multiplex assays.
- Gene Expression Analysis: Isolate RNA from skin tissue to perform quantitative real-time
   PCR (qRT-PCR) for genes encoding inflammatory mediators.

## **Visualizations**





Click to download full resolution via product page

Caption: IL-23/IL-17 Signaling Pathway and the Mechanism of Action of Cedirogant.



## **Disease Induction**

Topical Imiquimod Application (Shaved Back & Ear) Days 1-7



Click to download full resolution via product page

Caption: Experimental Workflow for Preclinical Combination Study.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Ultra-Sensitive Measurement of IL-17A and IL-17F in Psoriasis Patient Serum and Skin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCT05044234 | Patients at Heart [patientsatheart.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Disease Assessment in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Plasma IL-17F Levels in Rheumatoid Arthritis Patients Are Responsive to Methotrexate, Anti-TNF, and T Cell Costimulatory Modulation PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum concentrations of IL-17A, IL-17B, IL-17E and IL-17F in patients with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cedirogant in Combination with Other Inflammatory Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325134#cedirogant-in-combination-with-other-inflammatory-modulators]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com